

Introduction: The Molecular Identity of 4-Aminobenzamide

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Compound of Interest

Compound Name: 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide

CAS No.: 923156-08-5

Cat. No.: B2572326

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4-Aminobenzamide (CAS No: 2835-68-9), a simple yet significant molecule, serves as a fundamental building block in medicinal chemistry and a crucial biochemical reagent.^[1] With the molecular formula $C_7H_8N_2O$ and a molecular weight of 136.15 g/mol, its structure features a benzamide core with an amino group at the para (4-) position.^{[2][3]} This compound is notably recognized as an inhibitor of poly(ADP-ribose)polymerase (PADPRP), an enzyme involved in DNA repair, cell death, and inflammation, making it a valuable tool in cytotoxic and cell death studies.^[1]

The precise and unambiguous characterization of 4-aminobenzamide is paramount for its application in research and drug development, ensuring purity, confirming structural integrity, and understanding its chemical behavior. Spectroscopic analysis provides the definitive fingerprint of a molecule. This guide offers a comprehensive, in-depth exploration of the key spectroscopic data for 4-aminobenzamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Each section is designed to provide not only the raw data but also the underlying scientific principles, field-proven experimental protocols, and expert interpretation of the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of individual nuclei, primarily ^1H (protons) and ^{13}C .

Proton (^1H) NMR Spectroscopy

Expertise & Experience: The Causality Behind the Spectrum

In ^1H NMR, protons in different electronic environments resonate at distinct frequencies. For 4-aminobenzamide, the key structural features—the para-substituted aromatic ring, the primary amine ($-\text{NH}_2$), and the primary amide ($-\text{CONH}_2$)—each produce characteristic signals. The delocalization of lone pair electrons from the nitrogen into the amide carbonyl group gives the C-N bond a partial double-bond character.^{[4][5]} This restricted rotation can sometimes lead to distinct signals for the two amide protons, although they often appear as a single broad peak due to chemical exchange and quadrupole broadening from the ^{14}N nucleus.

Experimental Protocol: ^1H NMR Sample Preparation

- **Solvent Selection:** Choose a deuterated solvent in which the compound is soluble and whose residual peaks do not obscure analyte signals. Dimethyl sulfoxide- d_6 (DMSO- d_6) is an excellent choice as it readily dissolves 4-aminobenzamide and its residual water peak does not typically interfere with the aromatic or amine/amide proton signals.
- **Sample Preparation:** Accurately weigh approximately 5-10 mg of 4-aminobenzamide.
- **Dissolution:** Dissolve the sample in ~0.6-0.7 mL of DMSO- d_6 in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- **Analysis:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Data acquisition typically involves a standard pulse program, with a sufficient number of scans to achieve a good signal-to-noise ratio.^[6]

Data Presentation & Authoritative Grounding

The ^1H NMR spectrum of 4-aminobenzamide in DMSO-d_6 displays four distinct signals.

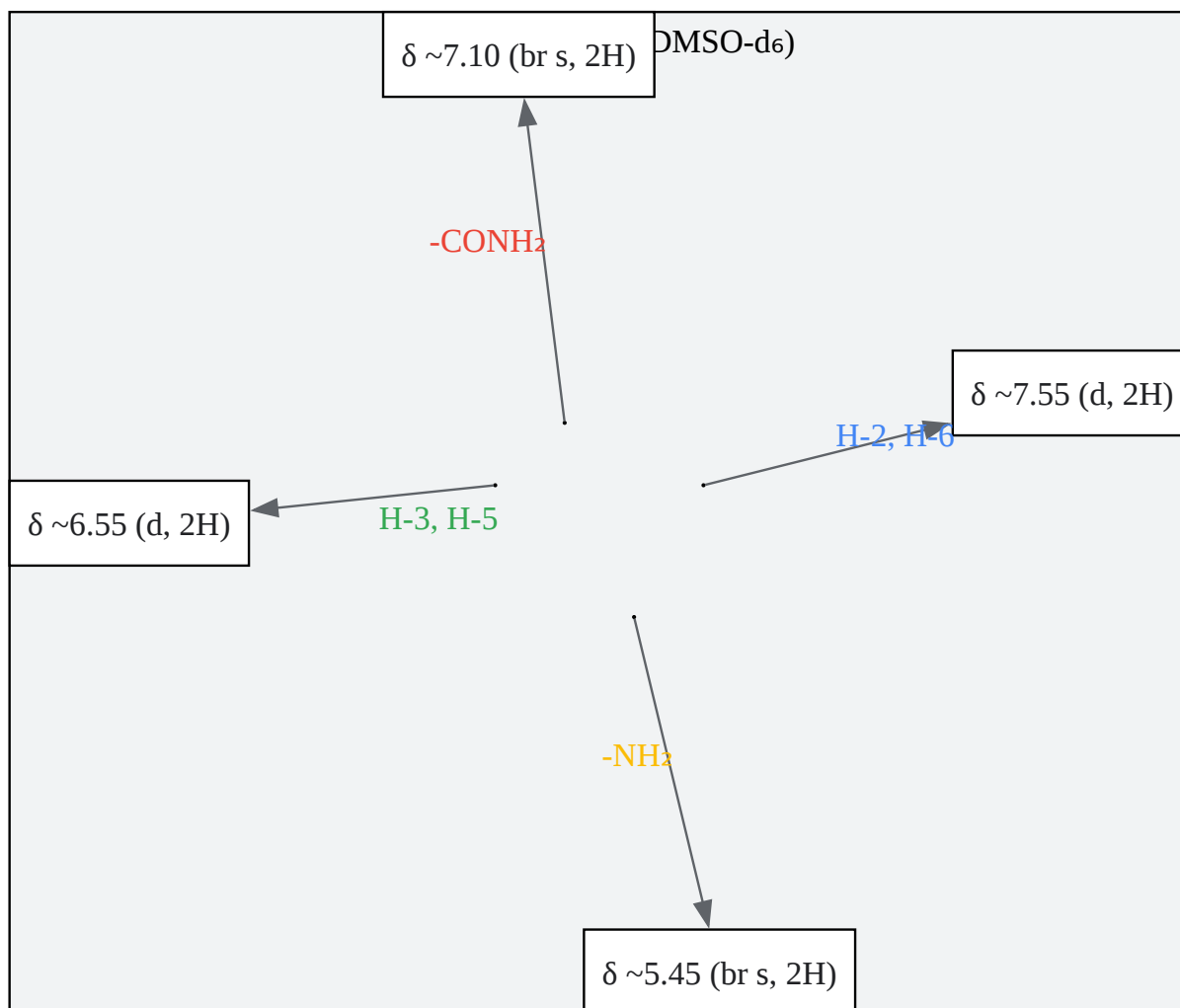
Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.55	Doublet (d)	2H	H-2, H-6 (Aromatic)
~7.10	Singlet (br)	2H	-CONH ₂ (Amide)
~6.55	Doublet (d)	2H	H-3, H-5 (Aromatic)
~5.45	Singlet (br)	2H	Ar-NH ₂ (Amine)

(Note: Data synthesized from typical values and literature.[7])

Trustworthiness: A Self-Validating Interpretation

- Aromatic Region:** The aromatic protons exhibit a classic AA'BB' splitting pattern characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-withdrawing amide group (H-2, H-6) are deshielded and appear downfield (~7.55 ppm). Conversely, the protons ortho to the electron-donating amino group (H-3, H-5) are shielded and appear upfield (~6.55 ppm).[7]
- Amide & Amine Protons:** The -CONH₂ and Ar-NH₂ protons appear as broad singlets. Their broadness is due to rapid chemical exchange with trace amounts of water in the solvent and quadrupolar coupling with the adjacent nitrogen atom. Their chemical shifts are highly dependent on concentration and temperature. The amide protons are significantly downfield due to the deshielding effect of the adjacent carbonyl group.

Visualization: ^1H NMR Structural Correlation



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Caption: Correlation of 4-aminobenzamide protons with their ^1H NMR signals.

Carbon- ^{13}C (^{13}C) NMR Spectroscopy

Expertise & Experience: Mapping the Carbon Skeleton

^{13}C NMR provides a direct map of the carbon framework. Each chemically unique carbon atom produces a single peak, and its chemical shift reveals its electronic environment. The influence of the electron-donating amino group and the electron-withdrawing amide group creates a distinct pattern of chemical shifts for the aromatic carbons.

Experimental Protocol: ^{13}C NMR Sample Preparation

The protocol is identical to that for ^1H NMR. ^{13}C NMR experiments require a longer acquisition time due to the low natural abundance of the ^{13}C isotope. A proton-decoupled experiment is standard, resulting in a spectrum of singlets for each carbon.

Data Presentation & Authoritative Grounding

Chemical Shift (δ) ppm	Assignment
~168.8	C=O (Amide Carbonyl)
~151.4	C-4 (Carbon attached to $-\text{NH}_2$)
~129.4	C-2, C-6 (Carbons ortho to $-\text{CONH}_2$)
~120.8	C-1 (Carbon attached to $-\text{CONH}_2$)
~112.8	C-3, C-5 (Carbons ortho to $-\text{NH}_2$)

(Note: Data sourced from PubChem and supporting information from chemical synthesis papers.^{[2][7]})

Trustworthiness: A Self-Validating Interpretation

- **Carbonyl Carbon:** The amide carbonyl carbon is the most deshielded, appearing furthest downfield (~168.8 ppm) due to the strong electron-withdrawing effect of the oxygen atom.
- **Aromatic Carbons:** The chemical shifts of the aromatic carbons are modulated by the substituents.
 - **C-4:** The carbon directly attached to the electron-donating amino group (C-4) is significantly deshielded (~151.4 ppm).
 - **C-1:** The carbon attached to the electron-withdrawing amide group (C-1) is found at ~120.8 ppm.

- C-2/C-6 and C-3/C-5: The remaining aromatic carbons appear as two distinct signals. The carbons ortho to the amide (C-2, C-6) are at ~129.4 ppm, while the carbons ortho to the amine group (C-3, C-5) are shielded and appear further upfield at ~112.8 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: The Vibrational Fingerprint

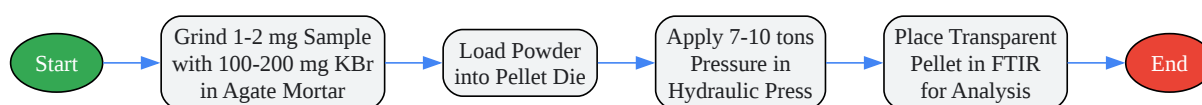
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.[8] For 4-aminobenzamide, we expect to see distinct absorptions for the N-H bonds of the amine and amide, the C=O bond of the amide, and vibrations from the aromatic ring.

Experimental Protocol: Solid-State IR (KBr Pellet Method)

This classic method involves dispersing the solid sample in a matrix of potassium bromide (KBr), which is transparent to IR radiation.

- Grinding: Add ~1-2 mg of 4-aminobenzamide and ~100-200 mg of dry, spectroscopic-grade KBr to an agate mortar. Grind the mixture with a pestle for 3-5 minutes until a fine, homogeneous powder is obtained.[9][10] The small particle size is crucial to reduce scattering of the IR beam.
- Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.
- Analysis: A good pellet is thin and transparent. Remove the pellet from the die and place it in the sample holder of the FTIR spectrometer to acquire the spectrum.

Visualization: KBr Pellet Preparation Workflow



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Caption: Standard workflow for preparing a KBr pellet for FTIR analysis.

Data Presentation & Authoritative Grounding

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400 - 3100	N-H Stretch (Asymmetric & Symmetric)	Primary Amine & Amide
~1650	C=O Stretch (Amide I band)	Amide
~1600	N-H Bend	Amine / Amide
1600, 1500, 1450	C=C Stretch	Aromatic Ring
~840	C-H Out-of-plane Bend	Para-disubstituted Aromatic

(Note: Wavenumbers are approximate and sourced from spectral databases.[2])

Trustworthiness: A Self-Validating Interpretation

- **N-H Stretching Region:** This region is often complex. The primary amine (-NH₂) typically shows two bands (asymmetric and symmetric stretching), as does the primary amide (-CONH₂). These often overlap, resulting in a broad, strong absorption pattern between 3400 and 3100 cm⁻¹.
- **Carbonyl Stretching:** A very strong and sharp absorption peak around 1650 cm⁻¹ is the unmistakable signature of the amide carbonyl (C=O) group, often referred to as the "Amide I" band.
- **Aromatic Region:** Absorptions for the aromatic C=C stretching appear in the 1600-1450 cm⁻¹ region. A key indicator of the para-substitution pattern is a strong out-of-plane C-H bending vibration around 840 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Weighing the Molecule

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.^{[11][12]} It provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. For small molecules like 4-aminobenzamide, Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the molecule, often causing it to break into characteristic fragments.^[13]

Experimental Protocol: Electron Ionization (EI-MS)

- **Sample Introduction:** A small amount of the solid sample is placed in a capillary tube on a direct insertion probe.
- **Vaporization & Ionization:** The probe is inserted into the high-vacuum source of the mass spectrometer and heated to vaporize the sample. The gaseous molecules are then bombarded with a 70 eV electron beam. This ejects an electron from the molecule, forming a positively charged molecular ion ($M^{+\bullet}$).
- **Fragmentation:** The high energy of the $M^{+\bullet}$ causes it to fragment into smaller, stable cations and neutral radicals.
- **Analysis & Detection:** The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. A detector then records the abundance of each ion.

Data Presentation & Authoritative Grounding

The molecular weight of 4-aminobenzamide is 136.15 g/mol . The EI mass spectrum will show a molecular ion peak at $m/z = 136$.

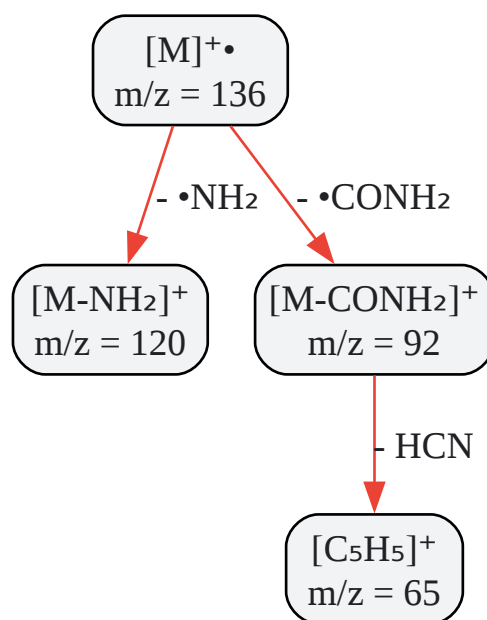
m/z	Proposed Fragment	Significance
136	$[C_7H_8N_2O]^+\bullet$	Molecular Ion ($M^+\bullet$)
120	$[C_7H_6NO]^+$	$[M - NH_2]^+$
92	$[C_6H_6N]^+$	$[M - CONH_2]^+$
65	$[C_5H_5]^+$	Loss of HCN from m/z 92

(Note: Fragmentation data sourced from the NIST Mass Spectrometry Data Center.[2] [3])

Trustworthiness: A Self-Validating Interpretation

- **Molecular Ion (m/z 136):** The presence of a peak at m/z 136 confirms the molecular weight of the compound.[3]
- **Key Fragments:** The fragmentation pattern provides structural proof. The most abundant fragment is often at m/z 120, corresponding to the loss of an amino radical ($\bullet NH_2$) from the molecular ion. Another significant fragment at m/z 92 arises from the cleavage of the C-C bond between the aromatic ring and the carbonyl group, with the loss of the amide group as a neutral radical ($\bullet CONH_2$). The subsequent loss of HCN from the m/z 92 fragment gives rise to the ion at m/z 65.

Visualization: Proposed EI-MS Fragmentation Pathway



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Caption: Key fragmentation pathways for 4-aminobenzamide in EI-MS.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Expertise & Experience: The Chromophore Signature

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., $\pi \rightarrow \pi^*$ transitions).^[14] This technique is particularly useful for compounds containing chromophores, which are typically conjugated π -systems. The aromatic ring in 4-aminobenzamide, in conjugation with both the electron-donating amino group and the electron-withdrawing amide group, acts as a strong chromophore.

Experimental Protocol: Solution UV-Vis Spectroscopy

- Solvent Selection: Choose a UV-transparent solvent such as methanol, ethanol, or water.
- Stock Solution: Prepare a stock solution of 4-aminobenzamide of known concentration (e.g., 1×10^{-3} M) in the chosen solvent.

- Dilution: Create a dilute solution (e.g., $\sim 1 \times 10^{-5}$ M) from the stock solution. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the spectrophotometer (ideally 0.2 - 1.0).
- Analysis: Fill a quartz cuvette with the dilute solution and a reference cuvette with the pure solvent. Place them in a dual-beam UV-Vis spectrophotometer and scan across a range (e.g., 200-400 nm) to record the absorption spectrum and identify the wavelength(s) of maximum absorbance (λ_{max}).

Data Presentation & Authoritative Grounding

Solvent	λ_{max} (nm)	Associated Transition
Ethanol	~ 285 nm	$\pi \rightarrow \pi^*$

(Note: Data sourced from NIST Chemistry WebBook.[15])

Trustworthiness: A Self-Validating Interpretation

The UV-Vis spectrum of 4-aminobenzamide is dominated by a strong absorption band around 285 nm.[15] This absorption is attributed to a $\pi \rightarrow \pi^*$ electronic transition within the conjugated system of the benzene ring. The presence of both an activating group ($-\text{NH}_2$) and a deactivating group ($-\text{CONH}_2$) extends the conjugation and causes a bathochromic (red) shift to a longer wavelength compared to unsubstituted benzene ($\lambda_{\text{max}} \approx 255$ nm). The exact position of λ_{max} can be influenced by solvent polarity, a phenomenon known as solvatochromism.[16]

Conclusion: A Unified Spectroscopic Portrait

The synergistic application of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a complete and unambiguous structural confirmation of 4-aminobenzamide.

- NMR defines the precise proton and carbon framework and their chemical environments.
- IR confirms the presence of the key amine, amide, and aromatic functional groups.

- MS verifies the molecular weight and reveals a predictable fragmentation pattern consistent with the structure.
- UV-Vis highlights the electronic nature of the conjugated π -system.

For researchers, scientists, and drug development professionals, this comprehensive spectroscopic dataset serves as an authoritative reference for identity confirmation, purity assessment, and quality control, ensuring the reliability and reproducibility of scientific investigations involving this important biochemical compound.

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